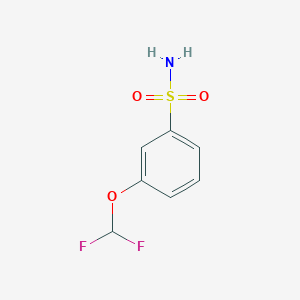

3-(Difluoromethoxy)benzene-1-sulfonamide

描述

属性

IUPAC Name |

3-(difluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGOQSGJSXZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxybenzenesulfonamide with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

3-(Difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfonamides with reduced functional groups.

Coupling: Formation of biaryl compounds.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3-(Difluoromethoxy)benzene-1-sulfonamide derivatives have shown potential as antimicrobial agents. A study indicated that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria. The difluoromethoxy group contributes to the lipophilicity of the molecule, which is crucial for membrane permeability and bioactivity .

Cancer Treatment

Research has highlighted the role of sulfonamide derivatives in cancer therapy. Specifically, compounds similar to this compound have been investigated for their ability to inhibit carbonic anhydrases, which are often overexpressed in tumors. Inhibiting these enzymes can disrupt tumor growth and metastasis .

Agricultural Chemistry

Herbicide Development

The difluoromethoxy group has been associated with herbicidal properties. Studies suggest that sulfonamide derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant in developing environmentally friendly agricultural chemicals that minimize ecological impact .

Material Science

Polymer Synthesis

this compound can be utilized in synthesizing advanced materials, such as polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .

Case Studies

作用机制

The mechanism of action of 3-(Difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The difluoromethoxy group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

相似化合物的比较

Halogenated and Alkyl/Aryl Derivatives

Compounds such as 2-chloro-6-(trifluoromethyl)benzene-1-sulfonamide (CAS 874814-71-8) and 3-{[1-(4-methylphenyl)propyl]amino}benzene-1-sulfonamide (C₁₆H₂₀N₂O₂S, MW 304.407) highlight the impact of substituent type:

- Amino-Alkyl Chains: The addition of a propylamino group in 3-{[1-(4-methylphenyl)propyl]amino}benzene-1-sulfonamide increases molecular weight (304.407 vs. ~223 for difluoromethoxy analogs) and introduces hydrogen-bonding capability, which may improve target binding in biological systems .

SC-558 Analogs

The SC-558 derivatives (e.g., compounds 1a-f) feature a quinazolinone core with varying substituents (H, CH₃, OCH₃, Br, Cl, etc.) . These compounds demonstrate how substituent polarity and size influence pharmacokinetics:

- Methoxy Groups (1c) : Enhance solubility but may reduce membrane permeability.

- Halogens (1d, 1e) : Increase lipophilicity and metabolic stability, critical for prolonged drug activity .

Data Tables

Table 1: Structural and Physico-Chemical Comparison

*Estimated based on 2-isomer data .

Research Implications

- Synthetic Utility : The 3-(difluoromethoxy) derivative’s commercial availability makes it a viable intermediate for drug discovery, particularly in modifying sulfonamide-based inhibitors (e.g., cyclooxygenase-2 inhibitors like SC-558 analogs) .

生物活性

3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with both a difluoromethoxy group (-OCHF2) and a sulfonamide group (-SO2NH2). This combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The difluoromethoxy group is believed to enhance binding affinity to specific biological targets, leading to modulation of various biochemical pathways. Notably, the compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and inflammation.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives exhibit anticancer properties against various cell lines, including:

- A549: Lung cancer

- HeLa: Cervical cancer

- MCF-7: Breast cancer

- Du-145: Prostate cancer

In vitro studies have demonstrated promising results for this compound in inhibiting the growth of these cancer cell lines, although further studies are necessary to validate these findings .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory mediators such as PGE2 and nitric oxide, which are critical in inflammatory processes .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against different cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.58 μM to higher concentrations depending on the specific cell line tested .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives. The study found that compounds similar to this compound effectively reduced edema in animal models, with inhibition percentages reaching up to 94.69% at certain concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 3-(Trifluoromethoxy)benzene-1-sulfonamide | Contains a trifluoromethoxy group; may exhibit different biological properties. |

| 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride | Similar sulfonyl chloride functionality but differs in fluorine substitution patterns. |

| 2-(Difluoromethoxy)aniline | Lacks the sulfonamide functionality; primarily an aromatic amine. |

This table highlights how the difluoromethoxy and sulfonamide groups contribute to the distinct biological activities observed in this compound compared to others.

常见问题

Q. What are the recommended synthetic routes for 3-(difluoromethoxy)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sulfonylation or nucleophilic substitution. For example, benzene sulfonyl chloride derivatives can react with difluoromethoxy precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride to nucleophile) are critical for minimizing side products. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and F NMR identify substituent positions and fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 305 nm) resolve impurities. Note that co-eluting impurities (e.g., sulfonic acid byproducts) may require integrated peak analysis .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high recovery.

- Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) separates polar byproducts.

- Acid-Base Extraction : Leverage sulfonamide’s acidity (pKa ~10) for selective extraction into basic aqueous phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from assay conditions (e.g., buffer pH, temperature) or compound purity. To address this:

- Reproduce Studies : Use standardized protocols (e.g., fixed IC50 measurement conditions).

- Purity Validation : Employ HPLC-MS to confirm >95% purity, as even minor impurities (e.g., unreacted sulfonyl chloride) can skew results .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing difluoromethoxy with trifluoromethoxy) to isolate electronic effects .

Q. What strategies mitigate degradation of this compound under aqueous or oxidative conditions?

- Storage : Use amber vials at –20°C under nitrogen to prevent hydrolysis/oxidation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions.

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Q. How can computational methods elucidate the electronic effects of the difluoromethoxy group on sulfonamide reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., polar aprotic solvents stabilize the sulfonamide group).

- Comparative Studies : Contrast with non-fluorinated analogs (e.g., methoxy derivatives) to quantify fluorine’s electron-withdrawing impact .

Q. What experimental designs are recommended for studying the compound’s potential as a protease or kinase inhibitor?

- Enzyme Assays : Use fluorescence-based substrates (e.g., FRET peptides) for real-time activity monitoring.

- Crystallography : Co-crystallize with target enzymes (e.g., PCSK9) to identify binding motifs.

- Mutagenesis : Engineer enzyme active sites to test hydrogen bonding with the sulfonamide group .

Methodological Tables

Q. Table 1. Key Analytical Parameters for HPLC Characterization

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm | |

| Mobile Phase | Acetonitrile/0.1% TFA (40:60 v/v) | |

| Detection Wavelength | 305 nm | |

| Flow Rate | 1.0 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。